molecular formula C11H7ClN4O3 B15172159 1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester

1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester

Cat. No.: B15172159
M. Wt: 278.65 g/mol
InChI Key: WMUQUDKOQOIVOW-UHFFFAOYSA-N
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Description

This compound (CAS: 99367-57-4) is a heterocyclic molecule featuring a 1,3,4-oxadiazole core fused with a 4-chloro-pyrrolo[2,3-b]pyridine moiety and a methyl ester group. Its InChIKey (OMLPGKZFCPAQNC-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

methyl 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C11H7ClN4O3/c1-18-11(17)10-16-15-9(19-10)6-4-14-8-5(7(6)12)2-3-13-8/h2-4H,1H3,(H,13,14)

InChI Key

WMUQUDKOQOIVOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(O1)C2=CN=C3C(=C2Cl)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of a suitable base .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Reaction Conditions and Optimization

Step Conditions Yield Key Reagents
Oxadiazole core formationReflux with POCl₃, magnetic stirring 59–70%POCl₃, hydrazides
ArylationCu-catalyzed coupling, cesium carbonate (1.5 equiv), aryl iodides Up to 78%Cu catalyst, aryl iodide
EsterificationMethanol, acid catalyst (e.g., H₂SO₄) or methyl chloroformateN/A*Methanol, catalyst

*Yield not explicitly reported for esterification; inferred from standard procedures.

Key Spectral Data

Technique Observed Features
¹H NMR
- Aromatic protons: 8.84–6.98 ppm
- Methylenic group (CH₂): 4.64–4.71 ppm (upshifted to ~5.64 ppm if oxidized)
- Methyl ester (CH₃): 2.22 ppm
IR Absorption bands for carbonyl (C=O) and C-O ester groups (expected).

Biological Relevance and Functionalization

The compound belongs to the oxadiazole class, which has demonstrated:

  • Anticancer activity : Oxadiazole derivatives often exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7, MDA-MB-231) .

  • Antibacterial/Antifungal properties : Substituted oxadiazoles show broad-spectrum activity, with MIC values as low as 0.78 μg/mL against Candida albicans .

The 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl moiety likely enhances biological activity through:

  • Electron-withdrawing effects : Chlorine substitution modulates reactivity and binding affinity.

  • Heterocyclic interactions : Pyrrolo[2,3-b]pyridine (a fused bicyclic system) may engage in π-π stacking or hydrogen bonding with biomolecular targets.

Scientific Research Applications

1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Biological Relevance/Applications Reference(s)
Target Compound : 1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester 1,3,4-Oxadiazole + pyrrolopyridine Methyl ester, 4-chloro group Kinase inhibition, antimicrobial activity
5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide 1,3,4-Oxadiazole Carboxamide, phenoxyphenyl group Improved solubility, CNS-targeting potential
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-[(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-5-methyl-, ethyl ester Pyrrolotriazine + pyrrolopyridine Ethyl ester, fluoro substituent Enhanced metabolic stability, antiviral
Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester Pyrrolopyridine + pyridine Carbamate linkage, chloro group Protease inhibition, anti-inflammatory
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one 1,2,4-Oxadiazole + pyridinone Dichlorophenyl group Anticancer, kinase modulation

Key Observations:

Ester vs.

Halogen Substitution : The 4-chloro group on the pyrrolopyridine ring (target compound) may enhance target binding via hydrophobic interactions compared to fluoro analogs (e.g., ) or dichlorophenyl derivatives (e.g., ).

Heterocyclic Core: The pyrrolopyridine-oxadiazole combination offers dual hydrogen-bonding and π-π stacking capabilities, distinguishing it from pyridinone-oxadiazole hybrids (e.g., ) or pyrrolotriazine systems (e.g., ).

Commercial Availability and Research Utility

The compound is supplied by three vendors (e.g., SureCN12887790), with analogs like KB-64411 available for structure-activity relationship (SAR) studies . Derivatives with dichlorophenyl or fluorophenyl groups are also accessible, enabling systematic exploration of electronic and steric effects .

Biological Activity

The compound 1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester (CAS No. 944123-60-8) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of oxadiazole derivatives typically involves reactions of hydrazides with carboxylic acids or acid chlorides. For the specific compound , the synthetic route may include the formation of the corresponding hydrazide followed by cyclization to yield the oxadiazole structure. The synthesis process is characterized by several steps which can be optimized for yield and purity through techniques such as thin-layer chromatography (TLC) and spectroscopic analyses (UV, IR, NMR) .

Antimicrobial Activity

1,3,4-Oxadiazoles are noted for their broad-spectrum antimicrobial properties , including antibacterial, antifungal, and antiviral activities. The compound has shown significant effectiveness against various microbial strains. For instance:

  • Antibacterial Properties : Studies have demonstrated that this class of compounds exhibits potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes such as peptide deformylase .
  • Antifungal Activity : Some derivatives have been tested against fungal pathogens and have shown promising results in inhibiting growth .

Anticancer Potential

Recent research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties . The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines:

  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key regulatory proteins involved in cell proliferation and survival pathways. For example, some derivatives have been identified as inhibitors of the MDM2 protein, which is crucial in cancer biology .
  • Case Studies : In vivo studies have shown that certain oxadiazole derivatives can induce tumor regression in murine models .

Other Biological Activities

Beyond antimicrobial and anticancer activities, 1,3,4-oxadiazoles have been reported to exhibit:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Neuroprotective Properties : Certain derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative disorders .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Activity TypeCompound ExampleEffectivenessReference
Antibacterial5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)Strong activity against E. coli
AntifungalVarious derivativesEffective against Candida albicans
AnticancerMDM2 inhibitorsInduces tumor regression in vivo
Anti-inflammatorySelected derivativesModulates cytokine release

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Dhumal et al. (2016) highlighted the antibacterial activity of novel oxadiazole derivatives against Mycobacterium bovis. Molecular docking studies revealed strong binding affinities to target enzymes critical for bacterial survival .
  • Anticancer Research : Recent investigations into the MDM2 inhibitory potential of oxadiazole derivatives demonstrated significant tumor suppression in murine models. The study emphasizes the compound's ability to modulate key oncogenic pathways .

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole-2-carboxylic acid esters with pyrrolopyridine substituents?

Methodological Answer: The synthesis typically involves cyclization or functionalization of pre-existing heterocyclic cores. For example:

  • Step 1: React 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives with azidomethyl intermediates (e.g., NaN₃ in DMF at 50°C) to form azide intermediates .
  • Step 2: Perform cycloaddition or esterification. Ethyl oxalyl chloride in pyridine under nitrogen can facilitate oxadiazole ring formation, followed by saponification and decarboxylation to yield carboxylic acid derivatives, which are then esterified with methanol .
  • Purification: Use recrystallization (ethanol or toluene) or column chromatography for isolation .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies protons and carbons in the oxadiazole and pyrrolopyridine rings. For example, the methyl ester group shows a singlet near δ 3.8 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy: Key stretches include C=O (ester, ~1700 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) .
  • X-ray Crystallography: Resolves spatial arrangement of the fused heterocyclic system, critical for structure-activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in methyl ester formation?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving aryl boronic acids, as seen in similar pyrrolopyridine syntheses .
  • Solvent Effects: Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene). DMF enhances solubility of intermediates but may require lower temperatures (50°C) to avoid side reactions .
  • Reaction Time: Monitor progress via TLC or HPLC. For cyclization steps, refluxing for 5–6 hours in THF optimizes yield .

Q. What strategies resolve discrepancies in reported synthetic protocols for similar oxadiazole derivatives?

Methodological Answer:

  • Controlled Replicates: Reproduce conflicting methods (e.g., NaN₃ vs. ethyl oxalyl chloride routes) under inert atmospheres to assess reproducibility .
  • Mechanistic Analysis: Use DFT calculations to compare energy barriers for alternative pathways (e.g., azide vs. nitrile oxide cycloadditions) .
  • Byproduct Identification: Employ LC-MS or GC-MS to detect intermediates (e.g., chloro byproducts from incomplete substitution) .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Simulate binding to kinases (e.g., JAK2) using the pyrrolopyridine core as a hinge-binding motif. The oxadiazole ester may enhance solubility for membrane penetration .
  • QSAR Modeling: Correlate substituent effects (e.g., chloro vs. fluoro at pyrrolopyridine-5-position) with bioactivity data from analogs (e.g., antitumor IC₅₀ values) .
  • ADMET Prediction: Use tools like SwissADME to assess ester hydrolysis kinetics and metabolic stability .

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